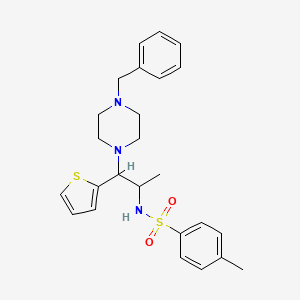

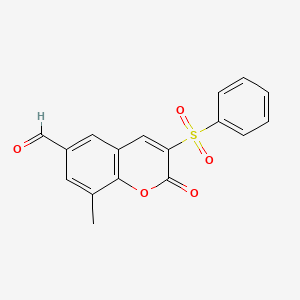

![molecular formula C7H6ClN3O B2683806 5-Chlorobenzo[d]oxazole-2,7-diamine CAS No. 1527772-69-5](/img/structure/B2683806.png)

5-Chlorobenzo[d]oxazole-2,7-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chlorobenzo[d]oxazole-2,7-diamine is a heterocyclic organic compound that belongs to the benzoxazole group of compounds. It has a CAS number of 1527772-69-5 .

Molecular Structure Analysis

The molecular formula of this compound is C7H6ClN3O . Oxazoles, which this compound is a derivative of, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Aplicaciones Científicas De Investigación

Surface Adsorption and Corrosion Inhibition

One of the notable applications of chlorobenzotriazole derivatives, which share a similar chemical framework with 5-Chlorobenzo[d]oxazole-2,7-diamine, is in the field of corrosion inhibition. The adsorption of these compounds on metal surfaces forms a protective monomolecular layer, significantly reducing corrosion. This property is particularly useful in protecting metals like steel, copper, and zinc in various environments, including acidic conditions. The ability to form coordination bonds with metal cations highlights its potential in surface chemistry and materials science to enhance the durability of metals (Kazansky, Selyaninov, & Kuznetsov, 2012).

Heterocyclic Compound Synthesis

Chloroamine, acting as an amination reagent under copper catalysis, facilitates the direct amination of azoles, including chlorobenzoxazole derivatives. This reaction enables the rapid construction of aminoazoles, which are of great interest for their applications in biological and medicinal chemistry. The process underscores the chemical versatility and potential of this compound in synthesizing heterocyclic compounds that could be pivotal for pharmaceuticals and organic materials (Kawano, Hirano, Satoh, & Miura, 2010).

Molecular Cocrystals Formation

Investigations into the adduct structures of 2-amino-5-chlorobenzooxazole with various carboxylic acids have revealed the formation of molecular cocrystals. These studies are crucial for understanding the molecular interactions and structural differences between similar heterocyclic compounds. Such research provides valuable insights into the design of new materials with tailored properties for applications in drug development and material science (Lynch, Singh, & Parsons, 2000).

Antiviral Compound Development

Derivatives of 5-chlorobenzotriazole, closely related to this compound, have been studied for their potential antiviral activities. These compounds have been tested against a variety of RNA and DNA viruses, with some showing promising results as lead compounds for future antiviral drug development. This application highlights the potential of chlorobenzoxazole derivatives in contributing to the development of new antiviral agents (Ibba, Corona, Carta, Giunchedi, Loddo, Sanna, Delogu, & Piras, 2018).

Propiedades

IUPAC Name |

5-chloro-1,3-benzoxazole-2,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMRHYIJSHPGSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

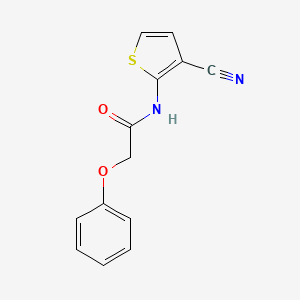

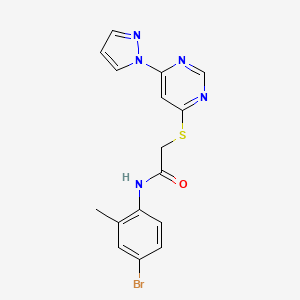

![N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2683729.png)

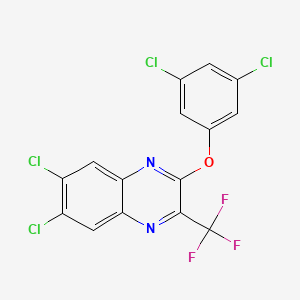

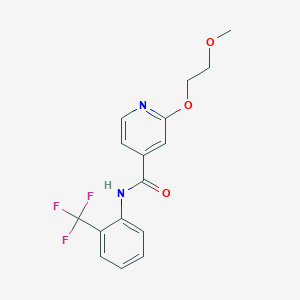

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

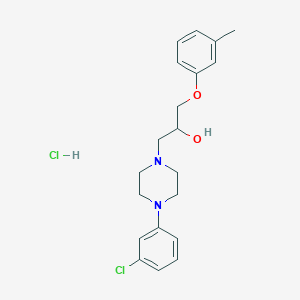

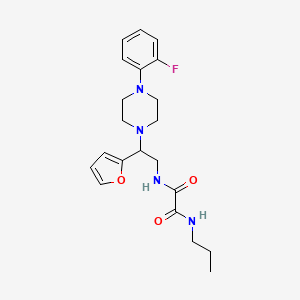

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)

![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)